molecular formula C10H13N3OS B5325051 N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5325051
M. Wt: 223.30 g/mol
InChI Key: UMISABIVQINRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic effects. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a crucial role in the immune system.

Mechanism of Action

N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide selectively inhibits JAK3, a protein kinase that plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can reduce the signaling of these cytokines and prevent the activation of T cells, B cells, and natural killer cells. This leads to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal studies, this compound has been shown to reduce the severity of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in preventing organ rejection in transplant patients.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for JAK3. However, this compound also has limitations, including its poor solubility in water and its potential for off-target effects. This compound can also have variable effects in different animal models, which can make it difficult to extrapolate results to humans.

Future Directions

There are several future directions for research on N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the identification of new therapeutic applications for this compound, including its potential use in treating other autoimmune diseases and cancer. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves several steps, including the reaction of 4-methyl-2-pyrimidinylthiol with cyclopropylamine to form N-cyclopropyl-4-methyl-2-pyrimidinylthioacetamide. This intermediate is then reacted with chloroacetyl chloride to produce this compound. The final product is purified by recrystallization to obtain this compound in a high yield.

Scientific Research Applications

N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic effects in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a crucial role in the immune system, and its inhibition by this compound can lead to a reduction in inflammation and autoimmune responses. This compound has also been studied for its potential use in preventing organ rejection in transplant patients.

properties

IUPAC Name

N-cyclopropyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-7-4-5-11-10(12-7)15-6-9(14)13-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMISABIVQINRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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